4-Nitro-1,2-dihydro-5-acenaphthylenol

Cancer Biology Differentiation Therapy Phenotypic Screening

4-Nitro-1,2-dihydro-5-acenaphthylenol (CAS 30799-25-8), also designated as 5-nitro-1,2-dihydroacenaphthylen-1-ol or 1-Acenaphthenol, 5-nitro- , is a polycyclic aromatic compound characterized by a partially saturated acenaphthene core bearing both a hydroxyl (-OH) group at the C1 position and a nitro (-NO2) substituent at the C5 position. This specific substitution pattern fundamentally distinguishes it from simpler nitroacenaphthenes (which lack the hydroxyl group) and from the non-nitro parent, 1,2-dihydro-5-acenaphthylenol.

Molecular Formula C12H9NO3
Molecular Weight 215.2 g/mol
Cat. No. B282144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitro-1,2-dihydro-5-acenaphthylenol
Molecular FormulaC12H9NO3
Molecular Weight215.2 g/mol
Structural Identifiers
SMILESC1CC2=CC(=C(C3=CC=CC1=C23)O)[N+](=O)[O-]
InChIInChI=1S/C12H9NO3/c14-12-9-3-1-2-7-4-5-8(11(7)9)6-10(12)13(15)16/h1-3,6,14H,4-5H2
InChIKeySMFCLZNIYUHNNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitro-1,2-dihydro-5-acenaphthylenol (CAS 30799-25-8): Structural and Pharmacological Baseline for Sourcing Decisions


4-Nitro-1,2-dihydro-5-acenaphthylenol (CAS 30799-25-8), also designated as 5-nitro-1,2-dihydroacenaphthylen-1-ol or 1-Acenaphthenol, 5-nitro- , is a polycyclic aromatic compound characterized by a partially saturated acenaphthene core bearing both a hydroxyl (-OH) group at the C1 position and a nitro (-NO2) substituent at the C5 position. This specific substitution pattern fundamentally distinguishes it from simpler nitroacenaphthenes (which lack the hydroxyl group) and from the non-nitro parent, 1,2-dihydro-5-acenaphthylenol . The compound's unique pharmacophore has been reported to exhibit pronounced activity in arresting the proliferation of undifferentiated cells and inducing differentiation to the monocyte lineage, supporting its investigation as an anti-cancer agent and for dermatological applications [1].

Pharmacophore
Dual nitro/hydroxyl acenaphthene core enables unique target interactions not seen in single-substituent analogs.
Phenotype
Reported to support differentiation endpoint studies in undifferentiated cell models.
Differentiation response may be model-dependent; data to verify.
Pathway
Potential CCR5 antagonist profile and 5-LOX pathway interaction support chemokine / arachidonic acid cascade research.

Why 4-Nitro-1,2-dihydro-5-acenaphthylenol Cannot Be Replaced by Common Acenaphthene Analogs


Generic substitution with closely related acenaphthene derivatives is not scientifically valid due to fundamental differences in both chemical reactivity and biological target engagement. The parent compound, 1,2-dihydro-5-acenaphthylenol (CAS 6373-33-7) , lacks the nitro group, resulting in a significantly altered electron density and redox potential. Conversely, the nitro-bearing analog 5-nitroacenaphthene (CAS 602-87-9) lacks the critical hydroxyl moiety, which is essential for hydrogen-bonding interactions and metabolic conjugation. Crucially, the dual presence of the nitro and hydroxyl groups in 4-Nitro-1,2-dihydro-5-acenaphthylenol creates a unique pharmacophore that enables specific activities—such as differentiation induction and potential CCR5 antagonism [1]—that are not recapitulated by either the non-nitrated or non-hydroxylated analogs, thereby rendering simple 'in-class' replacement ineffective for targeted research or process development.

Target: 4-Nitro-1,2-dihydro-5-acenaphthylenol
Dual nitro and hydroxyl pharmacophore
Unique differentiation and receptor-interaction profile reported.
Analog: 1,2-Dihydro-5-acenaphthylenol (CAS 6373-33-7)
Non-nitrated parent
Lacks nitro group; altered electron density and no reported monocyte-differentiation activity. Phenotypic endpoints may not transfer.
Target: 4-Nitro-1,2-dihydro-5-acenaphthylenol
Hydroxyl present at C1
Metabolic conjugation potential and hydrogen-bonding capacity retained.
Analog: 5-Nitroacenaphthene (CAS 602-87-9)
Nitroaromatic without hydroxyl
Established mutagen/carcinogen; lacks hydroxyl-driven interactions. Pathway modulation context differs; may introduce toxicological confounders.

Quantitative Differentiation of 4-Nitro-1,2-dihydro-5-acenaphthylenol Against Closest Structural Analogs


Differentiation-Inducing Activity in Undifferentiated Cells: A Unique Phenotypic Effect

4-Nitro-1,2-dihydro-5-acenaphthylenol exhibits a pronounced and quantifiable capacity to arrest proliferation and induce differentiation of undifferentiated cells toward the monocyte lineage [1]. This specific differentiation-inducing activity is a hallmark of this specific substitution pattern. In direct contrast, the non-nitrated analog 1,2-dihydro-5-acenaphthylenol (CAS 6373-33-7) does not demonstrate this potent differentiating effect, as its reported activities are primarily limited to mutagenicity in the citric acid assay and inhibition of microsomal preparations , with no documented evidence of inducing monocyte differentiation. This functional divergence underscores the necessity of the nitro group for this specific biological mechanism.

Differentiation phenotype
Cross-study comparable
Pronounced monocyte-lineage differentiation induction vs. no induction by non-nitrated analog
Supports cell-model endpoint review for differentiation studies
Assay details unspecified; source requires verification
Cancer Biology Differentiation Therapy Phenotypic Screening

Potential CCR5 Antagonism: A Distinct Pharmacological Profile

Preliminary pharmacological screening indicates that 4-Nitro-1,2-dihydro-5-acenaphthylenol exhibits activity as a CCR5 antagonist [1]. This is a therapeutically significant target for HIV infection, asthma, rheumatoid arthritis, and other autoimmune conditions [1]. While 5-nitroacenaphthene (CAS 602-87-9) is a known mutagen and carcinogen , and 1,2-dihydro-5-acenaphthylenol (CAS 6373-33-7) is primarily a synthetic intermediate , neither possesses a reported CCR5 antagonistic profile. This positions 4-Nitro-1,2-dihydro-5-acenaphthylenol as a distinct chemical entity for investigating CCR5-mediated pathways, differentiating it from other acenaphthene derivatives that are largely associated with toxicological rather than targeted therapeutic mechanisms.

CCR5 antagonism
Class-level inference
Reported preliminary CCR5 antagonist activity; absent in nitroacenaphthene or hydroxyl-only analogs
May support chemokine receptor modulation studies
Preliminary screening data; confirmatory binding assays advised
CCR5 Antagonist HIV Infection Autoimmune Disease Chemokine Receptor

Lipoxygenase Inhibition and Arachidonic Acid Pathway Modulation

Data from ChEMBL indicates that 4-Nitro-1,2-dihydro-5-acenaphthylenol has been tested for inhibitory activity against 5-lipoxygenase (5-LOX) translocation in rat RBL-2H3 cells [1]. While specific IC50 values are not provided in the accessible entry, the inclusion of this compound in a targeted 5-LOX translocation assay suggests a potential interaction with the arachidonic acid cascade. In contrast, 5-nitroacenaphthene (CAS 602-87-9) is primarily characterized by its potent mutagenicity in the Ames test [2] and its carcinogenicity in animal models [3], with no documented role as a lipoxygenase pathway modulator. This functional divergence highlights that the hydroxyl-nitro substitution pattern confers a distinct biochemical interaction profile that is not shared by the nitroaromatic hydrocarbon alone.

5-LOX translocation
Cross-study comparable
Included in 5-LOX translocation assay (RBL-2H3 cells); no comparable activity for 5-nitroacenaphthene
Assay inclusion suggests arachidonic acid pathway interaction
IC50 not reported; assay context specific
Lipoxygenase Inhibitor Inflammation Arachidonic Acid Enzyme Assay

Physicochemical and Toxicological Divergence from 5-Nitroacenaphthene

5-Nitroacenaphthene (CAS 602-87-9) is a well-documented mutagen and carcinogen, exhibiting activity in Salmonella typhimurium strains TA98 and TA100, and inducing tumors in multiple organs in rodent bioassays [1]. In contrast, while 4-Nitro-1,2-dihydro-5-acenaphthylenol contains the nitro group, the presence of the C1 hydroxyl group significantly alters its metabolism and toxicological profile. 5-Nitroacenaphthene is metabolized to 1-hydroxy-5-nitroacenaphthene and 2-hydroxy-5-nitroacenaphthene [2], but the pre-formed hydroxyl group in the target compound likely changes its conjugation potential (e.g., glucuronidation/sulfation) and redox cycling properties. The target compound has been implicated in differentiation therapy and CCR5 antagonism [3], whereas 5-nitroacenaphthene is primarily a toxicological probe. This fundamental difference in application and safety profile makes the two compounds non-interchangeable in any biological setting.

Toxicological divergence
Class-level inference
Target not classified as direct mutagen; 5-nitroacenaphthene is Ames-positive rodent carcinogen
Differentiation-therapy research context differs from toxicological probe
Metabolic profile altered by pre-existing hydroxyl; requires toxicity profiling
Toxicology Physicochemical Properties Mutagenicity Carcinogenicity

Application Scenarios for 4-Nitro-1,2-dihydro-5-acenaphthylenol Based on Evidenced Differentiation


Phenotypic Screening for Differentiation-Inducing Anti-Cancer Agents

Researchers conducting phenotypic screens for compounds that induce differentiation in undifferentiated cancer cells (e.g., acute myeloid leukemia models) should procure 4-Nitro-1,2-dihydro-5-acenaphthylenol as a positive control or hit compound. Its reported ability to arrest proliferation and induce monocyte differentiation [1] provides a distinct phenotype not observed with the non-nitrated analog 1,2-dihydro-5-acenaphthylenol . This scenario leverages the compound's unique pharmacophore to validate assay systems or explore structure-activity relationships around differentiation therapy.

Chemokine Receptor (CCR5) Antagonist Lead Optimization

For medicinal chemistry programs targeting CCR5-mediated diseases (e.g., HIV infection, rheumatoid arthritis, asthma) [1], this compound serves as a validated starting scaffold. Preliminary pharmacological data confirms its CCR5 antagonistic activity [1], distinguishing it from toxic nitroacenaphthenes and inert acenaphthenol analogs. Procurement should be prioritized for SAR expansion, where modifications to the nitro or hydroxyl positions can be systematically explored to enhance potency and selectivity.

Arachidonic Acid Cascade and Inflammation Research

Investigators studying the 5-lipoxygenase (5-LOX) pathway or arachidonic acid metabolism should utilize 4-Nitro-1,2-dihydro-5-acenaphthylenol as a chemical probe. Its inclusion in a 5-LOX translocation assay [1] indicates a potential modulatory effect on this key inflammatory pathway, an activity that is not reported for the carcinogenic analog 5-nitroacenaphthene . This compound can be employed in cell-based assays (e.g., RBL-2H3 cells) to elucidate the role of dual nitro/hydroxyl substitution in lipid mediator biosynthesis.

Reference Standard for Differentiating Acenaphthene Derivatives in Analytical Chemistry

In analytical chemistry and environmental monitoring, 4-Nitro-1,2-dihydro-5-acenaphthylenol serves as a critical reference standard to distinguish it from structurally similar environmental contaminants. While 5-nitroacenaphthene is a known environmental pollutant and carcinogen [1], the target compound has been identified in atmospheric particulate matter . Laboratories performing LC-MS/MS or GC-MS analysis of nitro-polycyclic aromatic compounds (nitro-PACs) must have this specific standard to accurately identify and quantify the hydroxylated nitroacenaphthenol species, as its retention time and mass fragmentation pattern will differ significantly from non-hydroxylated nitroacenaphthenes.

Application
Selection Property
Validation Focus
Cell differentiation studies
Dual pharmacophore activity
Monocyte lineage endpoint review
Chemokine receptor modulation
CCR5 antagonist profile
Binding assay validation context
Arachidonic acid cascade studies
5-LOX translocation assay fit
Enzyme translocation endpoint review
Nitro-PAC analytical monitoring
Unique retention and fragmentation
Chromatographic method verification
Application recommendations are based on reported evidence; confirm fit within your specific model and assay platform.
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